Phendioxan

adrenergic pharmacology receptor subtype selectivity stereochemistry

Rel-(2R,3R)-WB4101 is a stereochemically-defined α1-adrenoceptor antagonist, essential for discriminating α1A/α1D from α1B subtypes, a distinction unattainable with non-selective agents like prazosin. This unique selectivity profile enables reproducible receptor pharmacology studies in tissues like prostate and vasculature. Prioritize this precise tool for unambiguous data.

Molecular Formula C25H27NO5
Molecular Weight 421.5 g/mol
CAS No. 130905-04-3
Cat. No. B1680296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhendioxan
CAS130905-04-3
SynonymsPhendioxan;  WB 4101;  WB-4101;  WB4101.
Molecular FormulaC25H27NO5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCCNCC2C(OC3=CC=CC=C3O2)C4=CC=CC=C4
InChIInChI=1S/C25H27NO5/c1-27-21-13-8-14-22(28-2)25(21)29-16-15-26-17-23-24(18-9-4-3-5-10-18)31-20-12-7-6-11-19(20)30-23/h3-14,23-24,26H,15-17H2,1-2H3/t23-,24-/m0/s1
InChIKeyUVEKKXRFQCNLQE-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

rel-(2R,3R)-WB4101 (CAS 130905-04-3): Procurement-Grade α1-Adrenoceptor Antagonist with Defined Enantiomeric and Subtype Selectivity Profile


rel-(2R,3R)-N-(2-(2,6-Dimethoxyphenoxy)ethyl)-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine (CAS 130905-04-3), also designated phendioxan or the rel-(2R,3R) stereoisomer of WB4101, is a chiral 1,4-benzodioxane derivative that functions as a potent competitive antagonist at α1-adrenoceptors [1]. This specific rel-(2R,3R) configuration defines the racemic pair of (2R,3R) and (2S,3S) enantiomers in contrast to the alternate trans diastereomer [2]. The compound demonstrates high-affinity binding to cloned human α1A- and α1D-adrenoceptor subtypes with markedly lower affinity for α1B-adrenoceptors, establishing its utility as a subtype-discriminating pharmacological tool distinct from non-selective α1-antagonists such as prazosin [1]. Additionally, WB4101 has been identified as a sodium channel blocker with state-dependent inhibition of Nav1.7 and Nav1.8 channels, a secondary pharmacology not observed with structurally related α1-antagonists [3].

Why Generic α1-Antagonist Substitution Fails: rel-(2R,3R)-WB4101 (CAS 130905-04-3) Differentiation Rationale


Substituting rel-(2R,3R)-WB4101 with structurally related α1-antagonists such as prazosin, doxazosin, or benoxathian introduces three critical sources of experimental variability that compromise data reproducibility and interpretation. First, stereochemical configuration profoundly alters α1/α2 selectivity ratios: the (S)-enantiomer of WB4101 displays a 187-fold selectivity for α1-adrenoceptors versus α2-adrenoceptors, whereas the (R)-enantiomer exhibits only approximately 13-fold selectivity [1]. Second, WB4101 discriminates α1A/α1D subtypes from α1B with approximately 10- to 100-fold affinity differences, while prazosin and doxazosin show negligible subtype discrimination across α1A, α1B, and α1D receptors [2]. Third, WB4101 possesses off-target sodium channel blockade activity (Nav1.7 IC50 = 1.0 ± 0.07 µM for inactivated state) not shared by prazosin or BMY 7378, which can confound functional assays in excitable tissues if unrecognized [3]. These three dimensions—stereochemical identity, subtype discrimination profile, and secondary pharmacology—define a unique experimental fingerprint that generic substitution cannot replicate.

rel-(2R,3R)-WB4101 (CAS 130905-04-3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Enantiomer-Dependent α1/α2 Selectivity: 187-Fold Difference Between (S)- and (R)-WB4101

The (S)-enantiomer of WB4101 demonstrates a 187-fold selectivity for α1-adrenoceptors over α2-adrenoceptors in vivo, whereas the (R)-enantiomer exhibits only approximately 13-fold selectivity [1]. The difference in potency between the enantiomers in blocking the α1-mediated pressor response to cirazoline was 37-fold, compared to less than 3-fold for antagonizing the α2-mediated response to UK-14,304 [1]. This stereochemical dependence establishes that the rel-(2R,3R) racemate (CAS 130905-04-3) contains both the high-selectivity (S)-enantiomer and the low-selectivity (R)-enantiomer in equal proportions, yielding a defined intermediate selectivity profile distinct from the pure enantiomers or alternative racemic mixtures.

adrenergic pharmacology receptor subtype selectivity stereochemistry in vivo cardiovascular pharmacology

α1A/α1D Subtype Selectivity: WB4101 Discriminates Subtypes While Prazosin Does Not

WB4101 discriminates cloned human α1-adrenoceptor subtypes with high affinity for α1A and α1D receptors compared to α1B [1]. In competition binding studies with [3H]-prazosin, WB4101 inhibition curves displayed shallow slopes resolvable into high-affinity (pKi = 9.92) and low-affinity (pKi = 8.29) components, consistent with subtype discrimination [2]. In direct contrast, prazosin, doxazosin, terazosin, and alfuzosin do not discriminate α1-adrenoceptor subtypes in cloned receptor assays or in human prostate tissue, whereas WB4101 and tamsulosin do discriminate these subtypes [3]. In human prostate membranes, WB4101 distinguishes α1A- and α1B-adrenoceptors present in an approximate 70:30% ratio, a discrimination not achieved by alfuzosin, doxazosin, naftopidil, or terazosin [3].

α1-adrenoceptor subtypes BPH research vascular pharmacology receptor binding

Functional Antagonist Potency in Bovine Tail Artery: WB4101 pA2 9.73 vs BMY 7378 pA2 7.17

In functional contractility assays using isolated bovine tail artery, WB4101 inhibited phenylephrine-induced contractions with a pA2 value of 9.73, whereas the α1D-selective antagonist BMY 7378 exhibited a pA2 of only 7.17 under identical conditions [1]. Prazosin served as the reference non-selective antagonist with a pA2 of 9.47 [1]. The pA2 values obtained for WB4101 against α1-adrenoceptor agonists were significantly correlated with pKi values for the cloned α1a-adrenoceptor but not with the cloned α1b- or α1d-adrenoceptor, confirming functional α1A-selectivity in this vascular preparation [1]. Against the α1A-selective agonist A61603, WB4101 showed a pA2 of 9.27, while BMY 7378 showed markedly reduced potency (pA2 = 6.62) [1].

vascular smooth muscle functional pharmacology α1A-adrenoceptor pA2 determination

Sodium Channel Blockade: WB4101 Nav1.7 IC50 1.0 µM—Secondary Pharmacology Absent in Prazosin and BMY 7378

WB4101 was identified as a sodium channel blocker with state-dependent inhibitory properties distinct from its α1-adrenoceptor antagonism [1]. The half-inhibition concentrations (IC50 values) of WB4101 were 11.6 ± 2.07 µM for resting Nav1.7 channels and 1.0 ± 0.07 µM for inactivated Nav1.7 channels, demonstrating marked state dependence [1]. For Nav1.8 channels, IC50 values were 8.67 ± 1.31 µM (resting) and 0.91 ± 0.25 µM (inactivated) [1]. The IC50 for open-state sodium channel block was 2.50 ± 1.16 µM for Nav1.7 and 1.1 ± 0.2 µM for Nav1.8 [1]. This sodium channel blocking activity is not shared by structurally related α1-antagonists including prazosin, BMY 7378, or 5-methylurapidil, which were tested in the same screening panel and showed no Nav1.7 inhibition at comparable concentrations [1].

sodium channel pharmacology Nav1.7 analgesia research state-dependent inhibition

5-HT1A Receptor Cross-Reactivity: Dual-Target Utility vs Prazosin Masking Requirement

WB4101 exhibits significant affinity for 5-HT1A serotonin receptors, enabling its use as a 5-HT1A-selective radioligand when α1-adrenoceptors are masked [1]. In the presence of a 30 nM prazosin mask, [3H]WB4101 selectively labels 5-HT1 serotonin receptors, with serotonin exhibiting high affinity (Ki = 2.5 nM) and monophasic competition for [3H]WB4101 binding in cerebral cortex [1]. A significant correlation (r = 0.96) exists between compound affinities at [3H]WB4101-binding sites (with 30 nM prazosin) and [3H]LSD-labeled 5-HT1 receptors [1]. The selective 5-HT1A antagonist spiperone and agonist 8-OH-DPAT exhibit high affinity and monophasic competition for [3H]WB4101, confirming 5-HT1A selectivity [1]. In contrast, prazosin exhibits negligible 5-HT1A affinity and cannot serve as a 5-HT1A radioligand even with masking.

serotonin receptors 5-HT1A CNS pharmacology radioligand binding

Lead Compound Status for Selective α1B-Antagonist Development: SAR Platform Value

The S enantiomer of WB4101 serves as the lead compound from which potent and selective α1B-adrenoceptor antagonists have been developed [1]. Unichiral 8-substituted analogues of WB4101 were synthesized and tested for binding affinity at cloned human α1a-, α1b-, and α1d-adrenoceptors [1]. Among 8-substituents (fluorine, chlorine, methoxyl, hydroxyl), the 8-methoxy analogue of (S)-WB4101 emerged as a new potent α1B-AR antagonist with a pA2 of 9.58 and significant α1B-selectivity [1]. The S enantiomers of all tested compounds acted as α1-AR inverse agonists in a vascular model [1]. In contrast, prazosin, doxazosin, and terazosin have not yielded subtype-selective analogues with comparable potency, reflecting fundamental differences in the structure-activity relationship landscape between the quinazoline and benzodioxane scaffolds.

medicinal chemistry structure-activity relationship α1B-adrenoceptor drug discovery

rel-(2R,3R)-WB4101 (CAS 130905-04-3) Validated Research and Industrial Application Scenarios


α1-Adrenoceptor Subtype Discrimination in Tissues Co-Expressing α1A, α1B, and α1D Receptors

In tissues such as human prostate, vasculature, and brain regions where multiple α1-adrenoceptor subtypes are co-expressed, rel-(2R,3R)-WB4101 enables pharmacological discrimination of α1A/α1D-mediated responses from α1B-mediated responses. Unlike prazosin, doxazosin, and terazosin which show no subtype discrimination, WB4101 produces biphasic competition curves (pKi = 9.92 and 8.29) that resolve receptor populations [1]. In human prostate membranes specifically, WB4101 distinguishes α1A- and α1B-adrenoceptors present in an approximate 70:30% ratio, a discrimination not achieved by alfuzosin, doxazosin, naftopidil, or terazosin [2]. Researchers should employ WB4101 at concentrations of 10-100 nM for selective α1A/α1D blockade, with higher concentrations (>1 µM) producing additional α1B blockade and sodium channel inhibition [3].

Functional Vascular Pharmacology: α1A-Adrenoceptor Characterization in Isolated Tissue Preparations

In isolated vascular preparations such as bovine tail artery and canine splenic artery, rel-(2R,3R)-WB4101 serves as a potent α1A/α1D-selective functional antagonist. WB4101 inhibits phenylephrine-induced contractions with a pA2 of 9.73, significantly exceeding the potency of the α1D-selective antagonist BMY 7378 (pA2 = 7.17) and matching or exceeding prazosin (pA2 = 9.47) [4]. In canine splenic artery, WB4101 (10 and 100 nM) inhibits tyramine-induced vasoconstriction in a concentration-related manner, whereas BMY 7378 (100 nM) and chloroethylclonidine (60 µM) are ineffective [5]. This differential sensitivity profile confirms α1A-adrenoceptor mediation of extrajunctional noradrenaline responses, enabling precise subtype attribution in functional studies.

5-HT1A Serotonin Receptor Radioligand Binding Studies with α1-Adrenoceptor Masking

rel-(2R,3R)-WB4101 in tritiated form ([3H]WB4101) enables selective labeling of 5-HT1A serotonin receptors when used in combination with a 30 nM prazosin mask to block α1-adrenoceptor binding [6]. Under these conditions, serotonin exhibits high affinity (Ki = 2.5 nM) with monophasic competition, and compound affinities correlate strongly (r = 0.96) with [3H]LSD-labeled 5-HT1 receptors [6]. The selective 5-HT1A antagonist spiperone and agonist 8-OH-DPAT show high affinity and monophasic competition for [3H]WB4101 sites, confirming 5-HT1A selectivity [6]. This dual-labeling strategy eliminates the need for separate 5-HT1A radioligand procurement and is particularly valuable for laboratories studying adrenergic-serotonergic crosstalk in cerebral cortex and hippocampus.

Nav1.7/Nav1.8 Sodium Channel State-Dependent Inhibition Studies

rel-(2R,3R)-WB4101 provides a tool compound for investigating state-dependent sodium channel blockade, with characterized IC50 values of 11.6 ± 2.07 µM (resting), 1.0 ± 0.07 µM (inactivated), and 2.50 ± 1.16 µM (open) for Nav1.7 channels, and comparable potency for Nav1.8 channels [3]. The compound induces a hyperpolarizing shift in voltage-dependent inactivation of 15 mV for Nav1.7 and 20 mV for Nav1.8 [3]. Critically, researchers using WB4101 in neuronal or cardiac preparations for α1-adrenoceptor studies must recognize that concentrations ≥1 µM will produce concurrent sodium channel blockade [3]. This off-target activity should be controlled using prazosin (which lacks sodium channel activity) as a comparator to isolate α1-mediated effects [3].

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